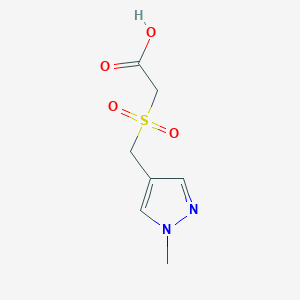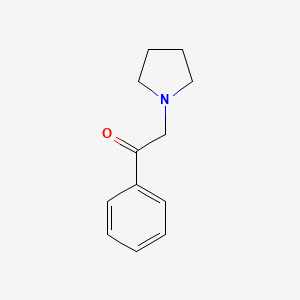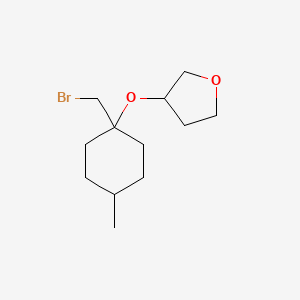
Ethyl2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is an organic compound that belongs to the class of fluorinated esters This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of ethyl difluoroacetate with 3,5,6-trifluoropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals due to its unique chemical properties and potential biological activity.
Agrochemicals: It is used in the synthesis of herbicides, insecticides, and fungicides.
Material Science: The compound is used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity to biological targets. In medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. In agrochemicals, it may disrupt essential biological processes in pests, leading to their elimination.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can be compared with other fluorinated esters such as:
Ethyl difluoroacetate: Similar in structure but lacks the pyridine ring, leading to different chemical properties and applications.
Ethyl trifluoroacetate: Contains three fluorine atoms on the acetate group, resulting in different reactivity and applications.
Methyl difluoroacetate: Similar to ethyl difluoroacetate but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Properties
Molecular Formula |
C9H6F5NO2 |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H6F5NO2/c1-2-17-8(16)9(13,14)6-4(10)3-5(11)7(12)15-6/h3H,2H2,1H3 |
InChI Key |
CFHDIIYVQMFHNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC(=C(C=C1F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)










